
Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bradykinin, 7-(N-Methyl-D-Phenylalanin)-(9CI) ist ein synthetisches Peptidderivat von Bradykinin, einem natürlich vorkommenden Peptid, das eine entscheidende Rolle bei verschiedenen physiologischen Prozessen spielt, darunter Entzündungen, Blutdruckregulation und Schmerzempfindung. Die Modifikation an der 7. Position mit N-Methyl-D-Phenylalanin erhöht seine Stabilität und Bioaktivität, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Bradykinin, 7-(N-Methyl-D-Phenylalanin)-(9CI) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess beinhaltet:
Aktivierung des Harzes: Das Harz wird aktiviert, um die Anlagerung der ersten Aminosäure zu ermöglichen.
Kupplung von Aminosäuren: Jede Aminosäure, einschließlich N-Methyl-D-Phenylalanin, wird unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC an die wachsende Kette gekoppelt.
Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um die Kupplung der nächsten Aminosäure zu ermöglichen.
Abspaltung vom Harz: Das fertige Peptid wird unter Verwendung eines Abspaltungsreagenzes wie Trifluoressigsäure (TFA) vom Harz abgespalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien, aber in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig verwendet, um Effizienz und Konsistenz zu erhöhen. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten, wobei strenge Qualitätskontrollmaßnahmen implementiert sind.
Chemische Reaktionsanalyse
Arten von Reaktionen
Bradykinin, 7-(N-Methyl-D-Phenylalanin)-(9CI) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.
Reduktion: Disulfidbrücken innerhalb des Peptids können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) zu Thiolgruppen reduziert werden.
Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Verschiedene Aminosäurederivate und Kupplungsreagenzien.
Hauptprodukte, die gebildet werden
Oxidation: Methioninsulfoxidderivate.
Reduktion: Thiolhaltige Peptide.
Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Bradykinin, 7-(N-Methyl-D-Phenylalanin)-(9CI) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Rolle in zellulären Signalwegen und seiner Auswirkungen auf verschiedene Zelltypen.
Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Entzündungen, Bluthochdruck und Schmerzen.
Industrie: Wird bei der Entwicklung neuer peptidbasierter Medikamente und diagnostischer Werkzeuge eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Bradykinin, 7-(N-Methyl-D-Phenylalanin)-(9CI) beinhaltet die Bindung an Bradykininrezeptoren (B1- und B2-Rezeptoren) auf der Oberfläche von Zielzellen. Diese Bindung löst eine Kaskade von intrazellulären Signalwegen aus, die zu verschiedenen physiologischen Wirkungen führen, wie z. B. Vasodilatation, erhöhte Gefäßpermeabilität und Schmerzempfindung. Die Modifikation mit N-Methyl-D-Phenylalanin erhöht seine Bindungsaffinität und Stabilität, wodurch es bei der Auslösung dieser Reaktionen effektiver wird.
Analyse Chemischer Reaktionen
Types of Reactions
Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its potential therapeutic applications in treating conditions like inflammation, hypertension, and pain.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) involves binding to bradykinin receptors (B1 and B2 receptors) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain sensation. The modification with N-methyl-D-phenylalanine enhances its binding affinity and stability, making it more effective in eliciting these responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bradykinin: Das natürliche Peptid, von dem Bradykinin, 7-(N-Methyl-D-Phenylalanin)-(9CI) abgeleitet ist.
Des-Arg9-Bradykinin: Ein Bradykinin-Analog mit einer Modifikation an der 9. Position.
Lys-Bradykinin: Ein Bradykinin-Analog mit einem zusätzlichen Lysinrest.
Einzigartigkeit
Bradykinin, 7-(N-Methyl-D-Phenylalanin)-(9CI) ist einzigartig aufgrund der spezifischen Modifikation an der 7. Position, die seine Stabilität und Bioaktivität im Vergleich zu anderen Bradykinin-Analoga erhöht. Dies macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H77N15O11/c1-68(44(31-36-19-9-4-10-20-36)49(76)66-40(30-35-17-7-3-8-18-35)47(74)65-38(53(80)81)22-12-26-62-55(59)60)51(78)41(33-71)67-46(73)39(29-34-15-5-2-6-16-34)64-45(72)32-63-48(75)42-23-13-27-69(42)52(79)43-24-14-28-70(43)50(77)37(56)21-11-25-61-54(57)58/h2-10,15-20,37-44,71H,11-14,21-33,56H2,1H3,(H,63,75)(H,64,72)(H,65,74)(H,66,76)(H,67,73)(H,80,81)(H4,57,58,61)(H4,59,60,62) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBTXKGNCKTYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H77N15O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1124.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


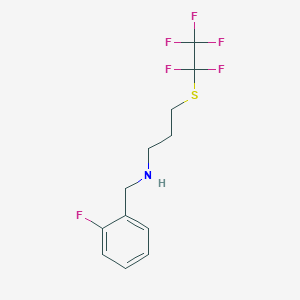
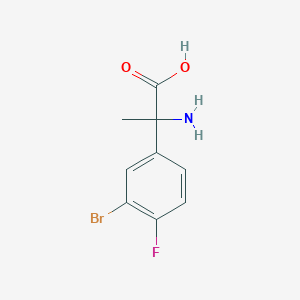

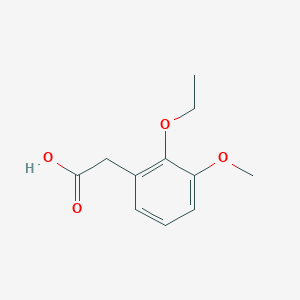

![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

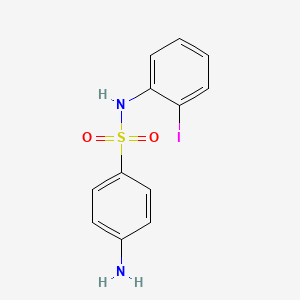
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
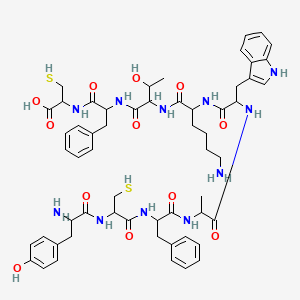

![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)
